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molecular formula C8H6BrNO B054132 4-Bromo-3-methoxybenzonitrile CAS No. 120315-65-3

4-Bromo-3-methoxybenzonitrile

Cat. No. B054132
M. Wt: 212.04 g/mol
InChI Key: TWBFZKKJFREYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933104B2

Procedure details

To a solution of 4-bromo-3-methoxyaniline (4 g, 19.8 mmol) in water (22 mL) was added concentrated HCl (7 mL). After cooling to 0° C., a solution of sodium nitrite (1.5 g, 22 mmol) in water (5 mL) was added dropwise. The resulting mixture was stirred at 0° C. for 30 min. After neutralizing with solid potassium carbonate, the reaction mixture was added to a mixture of copper (I) cyanide (2.13 g, 23.8 mmol) and potassium cyanide (3.2 g, 50 mmol) in water (22 mL) at 70° C. The reaction mixture was stirred at 70° C. for 1 h. After cooling to room temperature, the reaction was extracted with toluene (100 mL*4). The combined extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography to give 4-bromo-3-methoxybenzonitrile (1.7 g) as a yellow solid. 1HNMR (400 MHz, CDCl3) δ 7.64 (d, J=8.4 Hz, 1H), 7.14 (dd, J=8.0, 1.6 Hz, 1H), 7.09-7.10 (m, 1H), 3.87 (s, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper (I) cyanide
Quantity
2.13 g
Type
reactant
Reaction Step Four
Quantity
3.2 g
Type
reactant
Reaction Step Four
Name
Quantity
22 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5](N)=[CH:4][C:3]=1[O:9][CH3:10].Cl.N([O-])=O.[Na+].C(=O)([O-])[O-].[K+].[K+].[Cu][C:23]#[N:24].[C-]#N.[K+]>O>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([C:23]#[N:24])=[CH:4][C:3]=1[O:9][CH3:10] |f:2.3,4.5.6,8.9|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)OC
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Name
Quantity
22 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
copper (I) cyanide
Quantity
2.13 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
3.2 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
22 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 70° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted with toluene (100 mL*4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=C(C#N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 40.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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